molecular formula C18H18N4O3S B2539645 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline CAS No. 1797596-53-2

8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline

Cat. No.: B2539645
CAS No.: 1797596-53-2
M. Wt: 370.43
InChI Key: BNIGCCIKVWVXRD-UHFFFAOYSA-N
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Description

8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline is a chemical compound with the molecular formula C18H18N4O3S and a molecular weight of 370.43 g/mol

Preparation Methods

The synthesis of 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline involves multiple steps. One common synthetic route includes the reaction of quinoline derivatives with piperidine and pyridazine moieties under specific conditions. The reaction typically involves the use of solvents like tetrahydrofuran and reagents such as sodium carbonate . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. .

Scientific Research Applications

8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine moiety and exhibit similar biological activities.

    Quinoline derivatives: Compounds with the quinoline scaffold are known for their diverse pharmacological properties.

    Piperidine derivatives: These compounds are widely used in medicinal chemistry for their therapeutic potential

Properties

IUPAC Name

8-(4-pyridazin-3-yloxypiperidin-1-yl)sulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-26(24,16-6-1-4-14-5-2-10-19-18(14)16)22-12-8-15(9-13-22)25-17-7-3-11-20-21-17/h1-7,10-11,15H,8-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIGCCIKVWVXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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